N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine
Overview
Description
N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine is a useful research compound. Its molecular formula is C13H12ClNO4S and its molecular weight is 313.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sulfonyl Compound Applications in Medicinal Chemistry
Biological and Preclinical Importance
Sulfonylamino azinones, closely related to the chemical structure of interest, have garnered attention for their significant biological activities. These compounds, characterized by their sulfonyl functional groups, exhibit a range of biological activities including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. Notably, a new generation of compounds based on N-sulfonylamino 1H-quinazoline-2,4-diones has shown promise as competitive AMPA receptor antagonists, potentially useful in treating neurological disorders like epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Antimicrobial and Plant Stress Resistance
Glycine Betaine and Proline in Plant Stress
Although not directly mentioning the specific sulfonyl compound, research on glycine betaine (GB) and proline, compounds with functional similarities, highlights their role in improving plant resistance to abiotic stress. These compounds contribute to enzyme and membrane integrity under stress conditions, suggesting potential agricultural applications for sulfonyl-containing compounds in enhancing plant stress tolerance (Ashraf & Foolad, 2007).
Environmental Applications
Nitrogen Fertility and Stress Management in Cotton
The management of nitrogen (N) and the application of certain chemicals can ameliorate abiotic stresses in crops, such as drought and salinity. The discussion includes the potential for chemicals like aminoethoxyvinylglycine (AVG) to improve plant stress tolerance, suggesting a possible area of application for similar sulfonyl compounds in agriculture (Khan et al., 2017).
Synthesis and Organic Chemistry Applications
1,2-Naphthoquinone-4-sulfonic Acid Salts in Synthesis
Compounds derived from 1,2-naphthoquinone-4-sulfonic acid salts demonstrate the versatility of sulfonyl groups in organic synthesis. These compounds serve as analytical reagents and are involved in the synthesis of drugs, showcasing the chemical utility of sulfonyl-containing molecules (Ribeiro et al., 2022).
Future Directions
While specific future directions for N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine were not found, related compounds such as boronic esters continue to be valuable building blocks in organic synthesis. Future research may focus on developing new synthesis methods and exploring novel transformations .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the compound contains a sulfonyl group, which is often involved in the formation of sulfonamides, a class of compounds known for their antibacterial properties .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of polar (sulfonyl) and nonpolar (naphthyl and methyl) groups, which could facilitate both water and lipid solubility .
Result of Action
Similar compounds have been known to cause various biological effects, such as antibacterial activity, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can generally affect the stability and efficacy of chemical compounds .
Properties
IUPAC Name |
2-[(8-chloronaphthalen-1-yl)sulfonyl-methylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S/c1-15(8-12(16)17)20(18,19)11-7-3-5-9-4-2-6-10(14)13(9)11/h2-7H,8H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHASINFKFCSFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=C1C(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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